molecular formula C20H14ClN3O4 B12454990 3-chloro-N-(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)benzamide

3-chloro-N-(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)benzamide

Cat. No.: B12454990
M. Wt: 395.8 g/mol
InChI Key: PCOHBLWVXGXXIR-UHFFFAOYSA-N
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Description

3-chloro-N-(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core substituted with a 3-chloro group and a 3-nitrophenylcarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)benzamide typically involves the reaction of 3-chloroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.

Major Products Formed

    Reduction: 3-chloro-N-(4-{[(3-aminophenyl)carbonyl]amino}phenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-chlorobenzoic acid and 4-{[(3-nitrophenyl)carbonyl]amino}aniline.

Scientific Research Applications

3-chloro-N-(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme kinetics.

    Industrial Applications: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzamide: Similar structure but with a different position of the nitro group.

    N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Contains a methyl group in addition to the chloro and nitro groups.

    4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]carbonyl}amino]phenoxy}-N-methylpyridine-2-carboxamide: A more complex structure with additional functional groups.

Uniqueness

3-chloro-N-(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H14ClN3O4

Molecular Weight

395.8 g/mol

IUPAC Name

N-[4-[(3-chlorobenzoyl)amino]phenyl]-3-nitrobenzamide

InChI

InChI=1S/C20H14ClN3O4/c21-15-5-1-3-13(11-15)19(25)22-16-7-9-17(10-8-16)23-20(26)14-4-2-6-18(12-14)24(27)28/h1-12H,(H,22,25)(H,23,26)

InChI Key

PCOHBLWVXGXXIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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